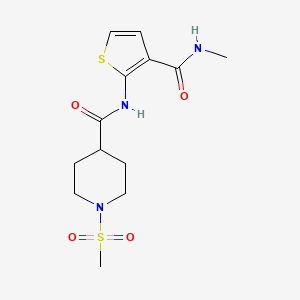

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as BTPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Pinacol Boronic Ester Derivatives

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic transformations, including the formal anti-Markovnikov alkene hydromethylation. Notably, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Antidiabetic Agents: Canagliflozin Precursor

The compound 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene serves as an antidiabetic agent. It plays a crucial role in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus .

Anti-HIV-1 Activity: Indole Derivatives

Indole derivatives, including those containing thiophene moieties, have shown promise in antiviral research. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with potential anti-HIV-1 activity .

Boron Reagents for Suzuki–Miyaura Coupling

Boron reagents play a critical role in Suzuki–Miyaura coupling reactions. While pinacol boronic esters are commonly used, their stability and efficient protodeboronation are essential considerations. Researchers continue to explore new classes of boron reagents for improved transmetalation mechanisms and broader applications in coupling reactions .

Total Synthesis of Natural Products: δ-®-Coniceine and Indolizidine 209B

Protodeboronation has been employed in the formal total synthesis of natural products. Notably, it contributed to the synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .

Functional Group Transformations: Oxidations, Aminations, and More

Beyond specific applications, boronic esters allow for diverse functional group transformations. These include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for various chemical reactions .

Eigenschaften

IUPAC Name |

2-bromo-N-cyclopropyl-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2S/c1-21-13-6-7-16(18)15(11-13)17(20)19(12-4-5-12)9-8-14-3-2-10-22-14/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQVURIPRWTHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclopropyl-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2758716.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide](/img/structure/B2758717.png)